- CAS No. 146767-34-2](/img/structure/B15162705.png)
Diazene, [(1,1-dimethylethyl)thio](4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (1,1-dimethylethyl)thio- is an organic compound with the molecular formula C11H16N2S. It is a derivative of diazene, characterized by the presence of a thioether group attached to a 4-methylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (1,1-dimethylethyl)thio- typically involves the reaction of appropriate diazene precursors with thiol-containing compounds. One common method is the reaction of diazene with 4-methylphenylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (1,1-dimethylethyl)thio- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazene moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Diazene, (1,1-dimethylethyl)thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diazene, (1,1-dimethylethyl)thio- involves its interaction with molecular targets through its diazene and thioether functionalities. The diazene group can participate in redox reactions, while the thioether group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: Similar in structure but lacks the aromatic ring and thioether group.
Diazene, (1,1-dimethylethyl)(trimethylsilyl)-: Contains a trimethylsilyl group instead of the thioether group.
Diazene, (1,1-dimethylethyl)thio-: Similar structure but with a different position of the methyl group on the aromatic ring.
Uniqueness
Diazene, (1,1-dimethylethyl)thio- is unique due to the presence of both the thioether group and the 4-methylphenyl ring, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
146767-34-2 |
|---|---|
Formule moléculaire |
C11H16N2S |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
tert-butylsulfanyl-(4-methylphenyl)diazene |
InChI |
InChI=1S/C11H16N2S/c1-9-5-7-10(8-6-9)12-13-14-11(2,3)4/h5-8H,1-4H3 |
Clé InChI |
ZRULHWVEHUFRQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


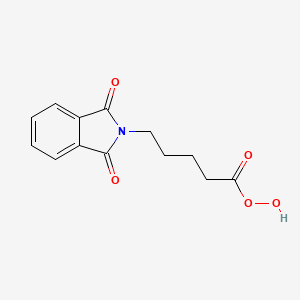
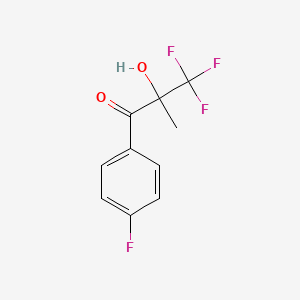
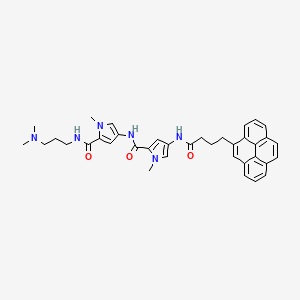

![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)

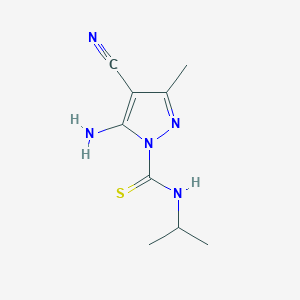
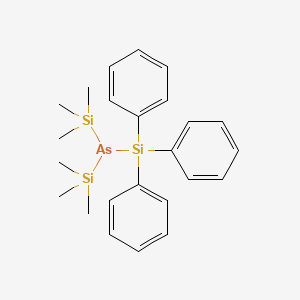
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)

